molecular formula C12H7Cl4NO2S B12214730 2,5-dichloro-N-(2,4-dichlorophenyl)benzenesulfonamide CAS No. 5350-18-5

2,5-dichloro-N-(2,4-dichlorophenyl)benzenesulfonamide

Cat. No.: B12214730
CAS No.: 5350-18-5
M. Wt: 371.1 g/mol
InChI Key: LOPCFCOAJJIINU-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2,4-dichlorophenyl)benzenesulfonamide is a benzenesulfonamide derivative provided for chemical and pharmaceutical research. This compound is characterized by its specific molecular structure and is part of a class of molecules known for their utility in diverse scientific investigations . With a molecular formula of C12H7Cl4NO2S and a molecular weight of 371.0665 g/mol, this chemical serves as a valuable building block or reference standard in experimental studies . Researchers can leverage this compound in areas such as medicinal chemistry and chemical biology, particularly in the exploration of sulfonamide-based inhibitors. While structural data for this specific analogue indicates a characteristic bent geometry at the sulfur atom and tilted aromatic rings , related tertiary aryl sulfonamides have demonstrated significant biological activity. For instance, closely related compounds have been identified as potent inhibitors of the influenza virus hemagglutinin (HA) protein, preventing viral entry and replication against diverse influenza A subtypes, including H1N1, H5N1, and H3N2 . This suggests potential research applications in virology and antiviral drug discovery. The product is strictly for research applications and is not intended for diagnostic, therapeutic, or human use. All research should be conducted in accordance with applicable laboratory safety guidelines .

Properties

CAS No.

5350-18-5

Molecular Formula

C12H7Cl4NO2S

Molecular Weight

371.1 g/mol

IUPAC Name

2,5-dichloro-N-(2,4-dichlorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H7Cl4NO2S/c13-7-2-4-11(10(16)5-7)17-20(18,19)12-6-8(14)1-3-9(12)15/h1-6,17H

InChI Key

LOPCFCOAJJIINU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride

2,5-Dichlorobenzenesulfonyl chloride is synthesized via chlorosulfonation of 1,2,4-trichlorobenzene or direct sulfonation of 1,3-dichlorobenzene. A representative protocol includes:

  • Procedure : 1,3-Dichlorobenzene (10 mL) in chloroform (40 mL) is treated dropwise with chlorosulfonic acid (25 mL) at 0°C. After hydrogen chloride evolution ceases, the mixture is poured into ice, and the chloroform layer is separated, washed, and evaporated to yield crude sulfonyl chloride.

  • Yield : ~70–80% after purification by distillation.

2,4-Dichloroaniline Preparation

2,4-Dichloroaniline is commercially available but can be synthesized via nitration and reduction of 1,3-dichlorobenzene or hydrolysis of 2,4-dichloronitrobenzene.

Coupling Reaction

The sulfonamide is formed by reacting 2,5-dichlorobenzenesulfonyl chloride with 2,4-dichloroaniline:

  • Procedure :

    • Dissolve 2,4-dichloroaniline (1 eq) in chloroform (50 mL).

    • Add 2,5-dichlorobenzenesulfonyl chloride (1 eq) dropwise under stirring at 0°C.

    • Reflux for 1–2 hours, then cool and pour into ice-cold water.

    • Filter the precipitate and recrystallize from ethanol.

  • Yield : 65–85% (dependent on purity of starting materials).

  • Purity : ≥98% (HPLC).

Alternative Synthetic Routes

One-Pot Sulfonation and Amidation

A modified method eliminates isolation of the sulfonyl chloride:

  • Procedure :

    • Mix 1,3-dichlorobenzene (1 eq) and chlorosulfonic acid (1.2 eq) in dichloromethane at −5°C.

    • After 2 hours, add 2,4-dichloroaniline (1 eq) and triethylamine (1.5 eq).

    • Stir at room temperature for 6 hours, then isolate the product via filtration.

  • Yield : 70–75%.

Catalytic Methods

Scandium triflate (Sc(OTf)₃) enhances reaction efficiency in polar solvents:

  • Procedure :

    • Combine 2,5-dichlorobenzenesulfonyl chloride (1 eq), 2,4-dichloroaniline (1 eq), and Sc(OTf)₃ (5 mol%) in acetone.

    • Stir at 50°C for 3 hours.

    • Quench with water and extract with ethyl acetate.

  • Yield : 88–92%.

Optimization and Process Parameters

Solvent Effects

  • Chloroform/Dichloromethane : Higher yields (80–85%) but require strict temperature control.

  • Acetone : Facilitates faster reactions with catalytic systems (yields ~90%).

Temperature and Time

  • 0–5°C : Minimizes side reactions (e.g., hydrolysis of sulfonyl chloride).

  • Reflux (60–80°C) : Reduces reaction time to 1–2 hours.

Work-Up and Purification

  • Recrystallization Solvents : Ethanol (mp 230–232°C), acetonitrile (purity >99%).

  • Chromatography : Silica gel with hexane/ethyl acetate (7:3) for analytical-grade product.

Analytical Validation

Spectroscopic Data

  • IR (KBr) : 3216 cm⁻¹ (N–H), 1367 cm⁻¹ (S=O), 1147 cm⁻¹ (C–Cl).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.12 (s, 1H, NH), 8.18 (s, 1H, Ar–H), 7.53–7.21 (m, 5H, Ar–H).

  • ¹³C NMR : 142.5 (C–S), 134.2–126.8 (Ar–Cl).

Crystal Structure Analysis

  • Dihedral Angle : 40.23° between benzene rings.

  • Hydrogen Bonding : N–H···O (2.89 Å) and C–H···O (2.65 Å) stabilize the crystal lattice.

Comparative Analysis of Methods

MethodReagentsConditionsYield (%)Purity (%)
ClassicalSulfonyl chloride, anilineChloroform, reflux65–8598
One-PotChlorosulfonic acid, anilineDCM, 0°C to RT70–7595
CatalyticSc(OTf)₃, acetone50°C, 3 hours88–9299

Industrial-Scale Considerations

  • Cost Efficiency : One-pot methods reduce solvent use and steps.

  • Waste Management : Chlorinated byproducts require neutralization with aqueous NaHCO₃.

Challenges and Solutions

  • Hydrolysis of Sulfonyl Chloride : Use anhydrous conditions and molecular sieves.

  • Low Solubility : Employ acetone-DMF mixtures (1:1) for difficult couplings .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,5-dichloro-N-(2,4-dichlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of 2,5-dichloro-N-(2,4-dichlorophenyl)benzenesulfonamide against influenza viruses. It has been shown to inhibit the entry and replication of various strains of influenza, including H1N1 and H5N1. In primary human bronchial epithelial cells infected with influenza virus, this compound significantly reduced viral mRNA levels and protein expression in a dose-dependent manner. The compound's mechanism appears to involve interference with viral entry or the transcription and processing of viral mRNA, leading to decreased viral protein synthesis .

Inhibition of Cyclooxygenase Enzymes

The compound has also been explored as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. Modifications to the structure of similar sulfonamides have been shown to enhance their ability to induce apoptosis in cancer cells. This suggests that derivatives of this compound could be developed as anti-inflammatory or anticancer agents by optimizing their structural features .

Structural Biology Insights

Crystallography Studies

The structural characteristics of this compound have been elucidated through crystallography studies. The conformation of the N—H bond is syn to the 2-chloro group and anti to the 3-chloro group in the aniline ring. The molecule exhibits a bent structure at the sulfur atom with specific torsion angles that influence its biological activity .

Hydrogen Bonding Interactions

Intramolecular hydrogen bonding plays a crucial role in stabilizing the structure of this compound. The presence of N—H···Cl and N—H···O hydrogen bonds contributes to its crystal packing and overall stability . Understanding these interactions is essential for predicting how modifications to the compound might affect its biological activity.

Table 1: Summary of Antiviral Activity Studies

StudyVirus StrainIC50 (nM)Mechanism of Action
H1N116.79Inhibition of viral entry and mRNA transcription
H5N1Not specifiedReduction of viral protein expression

Table 2: Structural Characteristics from Crystallography

ParameterValue
N—H Bond ConformationSyn/Anti
Torsion Angle (C—SO₂—NH—C)66.4°
Dihedral Angle73.3°

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2,5-dichloro-N-(2,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Crystal System and Packing

The compound crystallizes in a monoclinic P2₁/n space group with unit cell parameters a = 9.036 Å, b = 11.694 Å, c = 13.690 Å, β = 100.588° . Key packing interactions include:

  • N—H⋯O hydrogen bonds between sulfonamide groups.
  • C—H⋯π interactions and π–π stacking (e.g., interplanar distance ~3.6 Å), stabilizing layered structures .

Comparisons with isomeric analogs:

Compound Crystal System Notable Interactions Reference
3,5-Dichloro-N-(2,4-dichlorophenyl)benzenesulfonamide Monoclinic P2₁/c N—H⋯O, C—Cl⋯π
3,5-Dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide Triclinic P 1 C—H⋯O, π–π stacking

Chlorine substituents enhance halogen bonding (C—Cl⋯π), while methyl groups favor C—H⋯O interactions .

Physicochemical Properties

Solubility and Stability

Chlorine atoms increase hydrophobicity, reducing aqueous solubility but enhancing membrane permeability. Stability under physiological conditions is modulated by hydrogen-bonding networks in the crystal lattice .

Biological Activity

2,5-Dichloro-N-(2,4-dichlorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered interest in various biological contexts, particularly in relation to its antiviral and anticancer activities. This article explores the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C12H8Cl4NO2S\text{C}_{12}\text{H}_{8}\text{Cl}_{4}\text{N}\text{O}_{2}\text{S}

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antiviral and anticancer properties.

Antiviral Activity

Research has shown that aryl sulfonamides can inhibit the entry and replication of viruses such as influenza. In a study involving primary human bronchial epithelial cells infected with the influenza virus, it was observed that the compound significantly decreased viral mRNA levels and protein expression in a dose-dependent manner, with an IC50 value of approximately 16.79 nM . This suggests that the compound may interfere with viral entry or mRNA transcription.

Anticancer Activity

The compound's anticancer properties have been evaluated against various cancer cell lines, including HeLa and HCT-116. In one study, derivatives of benzenesulfonamides exhibited significant cytotoxicity, with IC50 values indicating potent activity against these cell lines . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring enhanced cytotoxicity, particularly when halogen groups were present .

Case Studies and Research Findings

StudyFindingsIC50 Values
Influenza Virus Study Compound inhibits viral mRNA transcription16.79 nM
Cytotoxicity in HeLa Cells Significant anticancer activity observedVaries by derivative
HCT-116 Cell Line Study Potent cytotoxic effects with structure-dependent activityVaries by substitution

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • The presence of chlorine substituents on the phenyl rings enhances biological activity.
  • The positioning of substituents plays a critical role; for instance, certain arrangements resulted in over ten-fold increases in potency compared to their unsubstituted counterparts .
  • Modifications such as changing the sulfonamide linker or altering substituents at specific positions on the benzene ring can significantly impact both antiviral and anticancer activities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.